molecular formula C13H13NO2 B1305756 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3449-49-8

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1305756
CAS No.: 3449-49-8
M. Wt: 215.25 g/mol
InChI Key: JEPVUVSCDRJVCQ-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The structure of this compound includes a methoxy group at the 6th position and a tetrahydrocarbazole core, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindole with cyclohexanone in the presence of an acid catalyst to form the desired tetrahydrocarbazole structure . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is C13H13NO2C_{13}H_{13}NO_2, with a molecular weight of approximately 215.25 g/mol. The compound features a carbazole core structure that contributes to its diverse biological activities. The non-planarity of the carbazole unit is characterized by a dihedral angle of 1.69° between the benzene and pyrrole rings .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems and may play a role in treating neurodegenerative diseases by influencing pathways related to oxidative stress and inflammation. This suggests a potential for developing therapies aimed at conditions such as Alzheimer's disease.

CRTH2 Receptor Antagonism

This compound has been identified as a potent antagonist of the CRTH2 receptor, which is involved in various allergic and inflammatory conditions. Its application includes the treatment of chronic and acute allergic immune disorders such as asthma, rhinitis, and inflammatory bowel disease . The pharmacological activity against CRTH2 receptors positions it as a candidate for developing new treatments for these conditions.

Butyrylcholinesterase Inhibition

Recent studies have highlighted the potential of 6-methoxy derivatives in inhibiting butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease progression. Compounds derived from this scaffold have shown selective inhibition of BChE, making them promising candidates for therapeutic intervention in cognitive decline associated with neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of this compound have revealed insights into its mechanism of action. For instance, modifications to the carbazole structure can significantly enhance its inhibitory effects on specific biological targets such as phosphatases involved in bacterial signaling pathways . Understanding these relationships is crucial for optimizing the compound's therapeutic efficacy.

Case Studies and Research Findings

Study ReferenceFocusFindings
NeuroprotectionPotential applications in treating neurodegenerative diseases through modulation of neurotransmitter systems.
CRTH2 AntagonismEffective in treating allergic disorders by blocking CRTH2 receptors involved in inflammatory responses.
BChE InhibitionDemonstrated selective inhibition of BChE with implications for Alzheimer's disease treatment.
SAR StudiesIdentified critical structural features that enhance biological activity against target enzymes.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Biological Activity

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound belonging to the carbazole family, known for its diverse biological activities. Its unique structure, characterized by a methoxy group at the sixth position of the carbazole framework, contributes to its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various biological effects.

Structural Characteristics

The molecular formula for this compound is C13H13NO2. Studies using X-ray diffraction have revealed that the compound features a non-planar configuration with specific dihedral angles between its rings. Notably, the cyclohexene ring adopts an envelope conformation, while intermolecular interactions such as hydrogen bonds (C-H•••O and N-H•••O) stabilize the crystal structure .

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

  • Cyclization Reactions : Utilizing starting materials such as phenolic compounds and amines.
  • Functional Group Transformations : Modifying existing functional groups to achieve the desired structure.

These methods vary in yield and purity based on reaction conditions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antiviral Activity : The compound has shown potential as an antiviral agent. For instance, derivatives of carbazole have been investigated for their efficacy against hepatitis C virus (HCV), with some exhibiting low effective concentrations (EC50) and high selectivity indices .

Anticancer Properties : Studies indicate that carbazole derivatives can inhibit cancer cell proliferation. The presence of the methoxy group enhances these effects by improving solubility and bioavailability .

Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Case Studies and Research Findings

Several key studies have highlighted the biological activities of this compound:

  • Antiviral Efficacy : In vitro assays demonstrated that certain derivatives exhibited significant antiviral activity against HCV with EC50 values as low as 0.031 µM and minimal cytotoxicity (CC50 > 50 µM) .
  • Cancer Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines. Results indicated that modifications at the N-position of the carbazole moiety could enhance anticancer activity significantly .
  • Mechanistic Insights : Research involving computational docking studies has provided insights into the binding affinities of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds in the carbazole family:

Compound NameStructure FeaturesUnique Aspects
2-MethylcarbazoleMethyl group at position 2Known for mutagenic properties
9-MethylcarbazoleMethyl group at position 9Exhibits different biological activities
6-HydroxycarbazoleHydroxyl group instead of methoxyPotentially more polar; different solubility
3-MethoxycarbazoleMethoxy group at position 3Varying reactivity compared to 6-methoxy variant

The specific substitution pattern of this compound influences its biological activity and chemical reactivity distinctly compared to these related compounds.

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one?

The compound is typically synthesized via Fischer indole cyclization. For example, refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid (398–403 K, 2 h) yields the product, which is purified via silica gel chromatography (petroleum ether/ethyl acetate, 95:5) and recrystallized in ethanol . Reaction progress is monitored using TLC.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard. The carbazole unit is non-planar, with a dihedral angle of 1.69° between the benzene and pyrrole rings. The cyclohexene ring adopts an envelope conformation. Intermolecular hydrogen bonds (C–H···O and N–H···O) and C–H···π interactions stabilize the crystal lattice . SHELX software (e.g., SHELXL for refinement) is widely used for structural analysis .

Q. What spectroscopic techniques are employed for purity assessment?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For example, 1H^1H NMR can confirm the methoxy group’s presence (~3.8 ppm), while IR detects carbonyl stretches (~1680 cm1^{-1}). Mass spectrometry (MS) provides molecular ion verification .

Advanced Research Questions

Q. What challenges arise in derivatizing this compound for bioactivity studies?

Functionalization at the carbazole core often faces regioselectivity issues. For instance, Grignard coupling with 6-chloro analogs may lead to dehydration and aromatization unless reaction conditions (temperature, solvent) are tightly controlled . Methodological solutions include using protecting groups or low-temperature catalytic approaches.

Q. How do conformational dynamics influence its reactivity and intermolecular interactions?

The cyclohexene ring’s envelope conformation (observed in X-ray studies) affects steric accessibility. Puckering coordinates (e.g., Cremer-Pople parameters) can quantify ring distortion, while molecular dynamics simulations predict solvent-dependent conformational equilibria . Non-covalent interactions, such as N–H···O hydrogen bonds, dictate crystal packing and solubility .

Q. What strategies are used to resolve contradictions in crystallographic data?

Discrepancies in hydrogen bonding patterns or dihedral angles can arise from polymorphism or experimental resolution limits. Redundant data collection (e.g., multiple crystals) and refinement using programs like SHELXL with TWIN/BASF commands help address these issues .

Q. How is this compound utilized in synthesizing carbazole alkaloids?

It serves as a key intermediate in marine alkaloid synthesis. For example, methylation (using dimethyl sulfate in acetone/NaOH) introduces substituents critical for biological activity. Subsequent reactions, such as hydroxylamine treatment, enable oxime formation for cyclization steps .

Q. What computational methods predict its pharmacological potential?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Molecular docking studies (using AutoDock Vina) evaluate binding affinities to targets like topoisomerase II, leveraging structural data from related carbazole derivatives .

Q. Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; ORTEP-3 for graphical representation .
  • Conformational Analysis : Cremer-Pople parameters for ring puckering ; Mercury (CCDC) for hydrogen bond graph-set analysis .
  • Synthetic Optimization : TLC for reaction monitoring ; column chromatography (silica gel, gradient elution) for purification .

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPVUVSCDRJVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250108
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3449-49-8
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from p-anisidine and 2-(hydroxymethylene)cyclohexanone in a similar manner as described in Example 1 to give a tan solid. 1H-NMR (CDCl3): δ 8.77 (br s, 1H), 7.32 (d, 1H), 7.06 (d, 1H), 7.03 (s, 1H), 3.88 (s, 3H), 2.98 (t, 2H), 2.66 (t, 2H), 2.28 (quint, 2H); MS m/z 216 (M+1).
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Synthesis routes and methods II

Procedure details

232 g. (1 mole) of cyclohexanedione-mono-p-methoxyphenylhydrazone, 1200 ml. of water, 350 g. of sulfuric acid (65 Be) and 100 ml. of ethanol are allowed to boil under reflux for three hours. After cooling down, the mixture is filtered with suction and rendered free from acid by washing with water. The resultant 6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one melts at 222° C. and gives a yield of 193 g. (=90% of the theoretical).
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